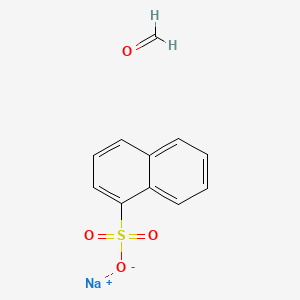
Sodium;formaldehyde;naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;formaldehyde;naphthalene-1-sulfonate is a polymeric compound formed by the condensation of 1-naphthalenesulfonic acid and formaldehyde in the presence of sodium hydroxide. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and stabilizing properties .
Méthodes De Préparation
The synthesis of 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde involves a polycondensation reaction between 1-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out under acidic or basic conditions, with sodium hydroxide or sodium carbonate used to neutralize the resulting polymer . The industrial production process involves heating the reactants under controlled conditions to ensure complete polymerization and achieve the desired molecular weight .
Analyse Des Réactions Chimiques
Sodium;formaldehyde;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Acts as a plasticizer, surfactant, and emulsifier in the production of concrete, textiles, and other materials
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better dispersion and stabilization of particles in a solution. This property is particularly useful in industrial applications where uniform particle distribution is essential .
Comparaison Avec Des Composés Similaires
Sodium;formaldehyde;naphthalene-1-sulfonate can be compared with other similar compounds such as:
Sodium polynaphthalenesulfonate: Similar in structure and function, but may have different molecular weights and degrees of polymerization.
Sodium naphthalenesulfonate-formaldehyde copolymer: Another related compound with similar applications but distinct properties due to variations in the polymerization process
These compounds share common applications but differ in their specific properties and performance characteristics, making 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde unique in its versatility and effectiveness .
Propriétés
Numéro CAS |
32844-36-3 |
|---|---|
Formule moléculaire |
C11H9NaO4S |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
sodium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1 |
Clé InChI |
HLPHHOLZSKWDAK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















